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Introduction
FT001 is an investigational gene therapy currently in clinical development for the treatment of

Leber Congenital Amaurosis type 2 (LCA2), a severe inherited retinal dystrophy that leads to

profound vision loss or blindness from birth or early childhood. The underlying cause of LCA2 is

a mutation in the RPE65 gene, which encodes the retinal pigment epithelium-specific 65 kDa

protein (RPE65). This protein is a critical enzyme in the visual cycle, responsible for the

regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor

cells. FT001 utilizes a recombinant adeno-associated virus serotype 2 (AAV2) vector to deliver

a functional, codon-optimized version of the human RPE65 gene (hRPE65) directly to retinal

cells. This guide provides an in-depth technical overview of the core components of FT001,

focusing on the pivotal role of the AAV2 vector.

The AAV2 Vector: A Workhorse for Ocular Gene
Therapy
Adeno-associated viruses (AAVs) are small, non-pathogenic parvoviruses that have become a

leading platform for in vivo gene therapy due to their excellent safety profile and ability to

transduce a wide range of dividing and non-dividing cells, leading to long-term transgene

expression. The AAV2 serotype, in particular, has been extensively studied and utilized for

ocular gene therapy for several key reasons:
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Tropism for Retinal Cells: AAV2 exhibits a natural tropism for retinal cells, including the

retinal pigment epithelium (RPE) and photoreceptor cells, which are the primary targets for

treating many inherited retinal diseases.

Efficient Transduction: It can efficiently transduce these target cells, leading to robust and

sustained expression of the therapeutic transgene.

Low Immunogenicity: AAV2 is considered to have low immunogenicity, which is particularly

advantageous in the immune-privileged environment of the eye, minimizing the risk of

inflammatory responses that could compromise therapeutic efficacy and safety.

Episomal Persistence: The AAV genome persists primarily as an episome in the nucleus of

transduced cells, meaning it does not integrate into the host genome, thereby reducing the

risk of insertional mutagenesis.

FT001: Vector Design and Mechanism of Action
FT001 is a recombinant AAV2 (rAAV2) vector designed to restore the function of the visual

cycle in patients with RPE65 mutations. The core of the FT001 vector is a single-stranded DNA

genome containing a codon-optimized version of the human RPE65 gene. Codon optimization

is a process of modifying the gene sequence to enhance protein expression in the target cells

without altering the amino acid sequence of the protein.

While the specific promoter used in FT001 has not been publicly disclosed, AAV2-based

RPE65 gene therapies commonly utilize either a ubiquitous promoter, such as the chicken β-

actin (CBA) promoter, or an RPE-specific promoter, like a shortened version of the human

RPE65 promoter, to drive transgene expression specifically in the RPE cells.

The mechanism of action of FT001 begins with a one-time subretinal injection, which delivers

the AAV2 vector directly to the space between the photoreceptors and the RPE. The AAV2

capsids then bind to receptors on the surface of RPE cells and are internalized. Following

intracellular trafficking, the vector releases its DNA genome into the nucleus. The host cell's

transcriptional and translational machinery then uses this genetic blueprint to produce

functional hRPE65 protein. The newly synthesized hRPE65 enzyme can then participate in the

visual cycle, converting all-trans-retinyl esters to 11-cis-retinol, thereby restoring the supply of
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11-cis-retinal to the photoreceptors and enabling them to detect light and initiate the process of

vision.
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Caption: Restoration of the visual cycle by FT001 in RPE cells.

Clinical Development of FT001: Phase 1/2 Trial
A Phase 1/2, open-label, dose-escalation, and dose-expansion study (NCT05858983) was

initiated to evaluate the safety, tolerability, and preliminary efficacy of FT-001 in patients with

RPE65-associated retinal dystrophy.
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Quantitative Data Summary
Dose Cohort

Vector Genomes (vg) per
eye

Number of Patients (n)

Low Dose 1.5 x 10^10 3

Medium Dose 7.5 x 10^10 3

High Dose 15 x 10^10 3

Table 1: Dose Escalation Cohorts in the FT001 Phase 1/2 Trial.[1][2]

Efficacy Endpoint Timepoint Results

Multi-Luminance Mobility Test

(MLMT)

Week 4, Week 8, or most

recent follow-up

67% (4 out of 6) of subjects

showed an improvement of ≥2

light levels from baseline.[1]

Full-Field Stimulus Test (FST) Week 4 and Week 8

44% (4 out of 9) of subjects

showed an improved FST of 2

Log units or more.[1]

Table 2: Preliminary Efficacy Results from the FT001 Phase 1/2 Trial.

Experimental Protocols
Multi-Luminance Mobility Test (MLMT)
The MLMT is a standardized, performance-based assessment of functional vision under

various controlled light conditions.

Methodology:

Course Design: A pre-defined course with a specific path, obstacles of varying heights, and

directional changes is set up in a light-controlled room.

Light Levels: The test is conducted at multiple, pre-specified light levels, typically ranging

from very dim (e.g., 1 lux, simulating a moonless night) to brighter indoor lighting (e.g., 400

lux).
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Patient Preparation: The patient is dark-adapted for a period before the test.

Test Procedure: The patient is instructed to navigate the course from a starting point to a

designated endpoint. The test is performed for each eye individually (with the other eye

patched) and then with both eyes.

Scoring: Performance is scored based on the time taken to complete the course and the

number of errors made (e.g., contacting obstacles, stepping off the path). A passing score is

typically defined by completing the course within a certain time and with fewer than a

specified number of errors. The lowest light level at which a patient can successfully navigate

the course is recorded.

Full-Field Stimulus Test (FST)
The FST is a psychophysical test designed to measure the threshold of light sensitivity across

the entire visual field.

Methodology:

Stimulator: A Ganzfeld dome stimulator is used to present flashes of light of varying intensity

and color (e.g., white, red, blue) to the entire visual field of one eye at a time.

Patient Preparation: The patient undergoes a period of dark adaptation prior to testing.

Test Procedure: The patient is positioned in the Ganzfeld dome and presented with a series

of light flashes. The intensity of the flashes is varied using a staircase or other

psychophysical method.

Patient Response: The patient indicates whether they perceived the flash of light, typically by

pressing a button.

Threshold Determination: The light intensity at which the patient can reliably detect the

stimulus is determined as their visual threshold. The results are often reported in log units of

light intensity.

AAV2 Vector Manufacturing and Quality Control
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The production of clinical-grade AAV vectors is a complex, multi-step process that requires

stringent quality control to ensure the safety, purity, and potency of the final product. While

specific details of Frontera Therapeutics' proprietary "APEX Technology & Manufacturing

platform" and "AAVANCE™" manufacturing platform are not publicly available, the general

workflow for AAV2 vector production involves the following key stages.[2][3][4][5]

Experimental Workflow: AAV2 Vector Production
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Upstream Processing

Downstream Processing

Quality Control (QC) Testing

Plasmid DNA Preparation
(AAV2 Rep/Cap, Adeno-helper, hRPE65 transgene)
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Clarification (e.g., Depth Filtration)

Purification (e.g., Affinity Chromatography)

Concentration and Buffer Exchange (TFF)
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Vector Titer, Purity, Potency, Identity, Safety

Click to download full resolution via product page

Caption: General workflow for recombinant AAV2 vector production.
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Quality Control Assays
A comprehensive panel of quality control assays is performed on the final FT001 drug product

to ensure it meets pre-defined specifications for identity, purity, potency, and safety.
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Quality Attribute Assay Purpose

Identity PCR, DNA Sequencing

Confirms the presence of the

correct hRPE65 transgene and

other genetic elements within

the vector.

ELISA, Western Blot
Confirms the identity of the

AAV2 capsid proteins.

Purity SDS-PAGE

Assesses the purity of the AAV

capsid proteins and detects

protein contaminants.

qPCR
Quantifies residual host cell

and plasmid DNA.

Analytical Ultracentrifugation

(AUC), Anion-Exchange

Chromatography (AEX)

Determines the ratio of full

(genome-containing) to empty

capsids.

Potency
Quantitative PCR (qPCR) or

Droplet Digital PCR (ddPCR)

Measures the vector genome

(vg) titer, which is the

concentration of viral vectors

containing the therapeutic

gene.

In vitro cell-based assay

Measures the biological activity

of the vector by assessing

transgene expression in a

relevant cell line.

Safety Sterility Testing
Ensures the absence of

microbial contamination.

Endotoxin Testing
Detects the presence of

bacterial endotoxins.

Replication-Competent AAV

(rcAAV) Assay

Ensures the absence of

replication-competent AAV,

which could arise from
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recombination events during

production.

Table 3: Key Quality Control Assays for AAV2-based Gene Therapies.

Conclusion
The AAV2 vector is an integral component of the FT001 gene therapy, serving as an efficient

and safe vehicle for delivering a functional copy of the hRPE65 gene to the retinal pigment

epithelium. Preclinical and early clinical data suggest that this approach holds significant

promise for restoring visual function in patients with Leber Congenital Amaurosis type 2. The

continued development and optimization of AAV vector technology, coupled with rigorous

manufacturing and quality control processes, are crucial for the advancement of gene therapies

for inherited retinal diseases and other genetic disorders. The ongoing clinical evaluation of

FT001 will provide further insights into the long-term safety and efficacy of this promising

therapeutic candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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